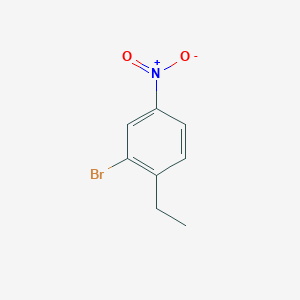

2-Bromo-1-ethyl-4-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-nitrobenzene compounds involves various strategies. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods suggest that the synthesis of 2-Bromo-1-ethyl-4-nitrobenzene could potentially be achieved through similar nitration and substitution reactions.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring. The position of these substituents can significantly affect the compound's reactivity and properties. For example, the molecular structure of nickel(II) dibromide complexes derived from related compounds was determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . This indicates that the molecular structure of 2-Bromo-1-ethyl-4-nitrobenzene would likely show distinct electronic and steric characteristics due to the substituents' positions.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene compounds is diverse. Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene result in products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid forms arylzinc products . Additionally, 2-bromo-1-ethynylbenzenes can undergo a reaction using nickel(0) complexes to form dibenzopentalenes . These reactions suggest that 2-Bromo-1-ethyl-4-nitrobenzene could participate in similar electrochemical and coupling reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups. The solubility of ethyl bromide, a related compound, in nitrobenzene is affected by the presence of gallium bromide, indicating that the physical properties of 2-Bromo-1-ethyl-4-nitrobenzene could also be influenced by interactions with other chemicals . The electronic properties of dibenzopentalenes derived from related compounds are consistent with theoretical calculations, suggesting that the electronic properties of 2-Bromo-1-ethyl-4-nitrobenzene could be predicted using computational methods .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Bromo-1-ethyl-4-nitrobenzene serves as an intermediate compound in various chemical syntheses. For instance, it is a precursor in the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a compound used in the production of dofetilide, a medication for treating arrhythmia. The synthesis process involves the Williamson Reaction and has been studied to optimize reaction conditions such as temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Furthermore, 2-Bromo-1-ethyl-4-nitrobenzene is instrumental in the study of electrophilic bromination reactions. Ba(BrF4)2 has been demonstrated as a highly-active brominating agent, effectively interacting with nitrobenzene to form pure 3-bromo-nitrotoluene (Sobolev et al., 2014).

Chemical Intermediates and Material Science

In material science, this compound finds applications in the development of solar cells. The introduction of 2-Bromo-1-ethyl-4-nitrobenzene to the active layer of polymer solar cells has shown to improve device performance optimally. This improvement is attributed to the formation of charge transfer complexes which enhance excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination (Fu et al., 2015).

Medicinal Chemistry

In medicinal chemistry, it is used as an intermediate for synthesizing various pharmacological agents. Studies have explored its reactivity under different conditions to optimize the production of desired medicinal compounds, demonstrating its versatility and importance in pharmaceutical synthesis (Xuan et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-1-ethyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-1-ethyl-4-nitrobenzene is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring . The compound can bond to a nucleophile to give a substitution or addition product .

Pharmacokinetics

The compound’s molecular weight is 230059 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2-Bromo-1-ethyl-4-nitrobenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-ethyl-4-nitrobenzene. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound’s reactivity may be influenced by the presence of other chemicals in the environment .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1-ethyl-4-nitrobenzene is not available, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-1-ethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKVKCJZMXUFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625060 | |

| Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-ethyl-4-nitrobenzene | |

CAS RN |

52121-34-3 | |

| Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)